molecular formula C18H18ClNO3S B11031361 methyl (2Z)-[4-(4-chlorophenyl)-3-oxo-5-(piperidin-1-yl)thiophen-2(3H)-ylidene]ethanoate

methyl (2Z)-[4-(4-chlorophenyl)-3-oxo-5-(piperidin-1-yl)thiophen-2(3H)-ylidene]ethanoate

Cat. No.: B11031361
M. Wt: 363.9 g/mol
InChI Key: OCHAAUXCMUGEOG-KAMYIIQDSA-N
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Description

METHYL 2-[4-(4-CHLOROPHENYL)-3-OXO-5-PIPERIDINO-2(3H)-THIOPHENYLIDEN]ACETATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidino group, and a thiophenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(4-CHLOROPHENYL)-3-OXO-5-PIPERIDINO-2(3H)-THIOPHENYLIDEN]ACETATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and piperidino derivatives, followed by their condensation with thiophenylidene under specific reaction conditions. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(4-CHLOROPHENYL)-3-OXO-5-PIPERIDINO-2(3H)-THIOPHENYLIDEN]ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for achieving optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

METHYL 2-[4-(4-CHLOROPHENYL)-3-OXO-5-PIPERIDINO-2(3H)-THIOPHENYLIDEN]ACETATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-CHLOROPHENYL)-3-OXO-5-PIPERIDINO-2(3H)-THIOPHENYLIDEN]ACETATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 2-[4-(4-CHLOROPHENYL)-3-OXO-5-PIPERIDINO-2(3H)-THIOPHENYLIDEN]ACETATE include:

Uniqueness

What sets METHYL 2-[4-(4-CHLOROPHENYL)-3-OXO-5-PIPERIDINO-2(3H)-THIOPHENYLIDEN]ACETATE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

methyl (2Z)-2-[4-(4-chlorophenyl)-3-oxo-5-piperidin-1-ylthiophen-2-ylidene]acetate

InChI

InChI=1S/C18H18ClNO3S/c1-23-15(21)11-14-17(22)16(12-5-7-13(19)8-6-12)18(24-14)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3/b14-11-

InChI Key

OCHAAUXCMUGEOG-KAMYIIQDSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)C(=C(S1)N2CCCCC2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C=C1C(=O)C(=C(S1)N2CCCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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